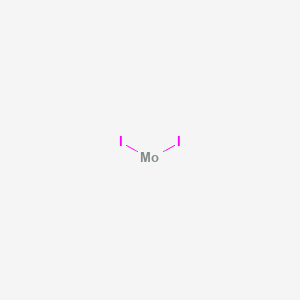
Diiodomolybdenum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxomolybdenum complexes have been investigated due to their potential biological activities such as antitumor, antifungal, and antiviral properties . They have also been used as efficient and cheap catalysts for the reductive depolymerization of plastic waste into value-added compounds and fuels .
Synthesis Analysis
Dioxomolybdenum complexes were prepared by solution-based reactions . They have been synthesized by the reaction of [MoO2(acac)2] with the corresponding aroylhydrazones in the presence of donor solvents DMSO and DMF .Molecular Structure Analysis
The overall geometry of these complexes can be regarded as a distorted octahedron with the tridentate thiosemicarbazonato ligands bonded to the MoO2 2+ core .Chemical Reactions Analysis
Dioxomolybdenum complexes have been applied as efficient, inexpensive, and benign catalysts to deoxygenation reactions of a diverse number of compounds .Physical And Chemical Properties Analysis
Molybdenum is a lustrous silver-white solid with typically metallic properties. It is a transition metal; hence it is less reactive than the typical metals and more reactive than the less typical metals .Scientific Research Applications
Biomedical Applications : MoS2 has been explored for therapeutic, bioimaging, and biosensing applications due to its unique structural, physicochemical, optical, and biological properties. It shows potential in drug delivery, gene delivery, phototherapy, combined therapy, and theranostics (Yadav et al., 2018).
Nanoelectronics and Optoelectronics : Few-layer MoS2 is significant in nanoelectronics and optoelectronics, with applications in flexible devices, spintronics, and valleytronics due to its ultrathin layered structure and direct bandgap (Ganatra & Zhang, 2014).
Environmental Cleanup : MoS2 nanosheets with widened interlayer spacing have been shown to effectively remove mercury from aquatic systems, demonstrating their potential in environmental remediation (Ai et al., 2016).
Energy Storage and Catalysis : MoS2's unique 2D structure makes it suitable for use in catalysis, energy storage, electronics, and optoelectronics (Li & Zhu, 2015).
Solid Lubrication : MoS2 is a widely used solid lubricant, particularly in aerospace, due to its excellent lubricative properties under varying environmental conditions (Vazirisereshk et al., 2019).
Risks and Toxicology : There is ongoing research into the potential risks associated with the large-scale production and use of MoS2 nanomaterials, with studies focusing on their impact on the environment and human health (Xu et al., 2020).
Future Directions
properties
IUPAC Name |
diiodomolybdenum |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.Mo/h2*1H;/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQZRYZJQWFZNG-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mo](I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I2Mo |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276392 |
Source


|
| Record name | Diiodomolybdenum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diiodomolybdenum | |
CAS RN |
14055-74-4 |
Source


|
| Record name | Diiodomolybdenum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybdenum(II) Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

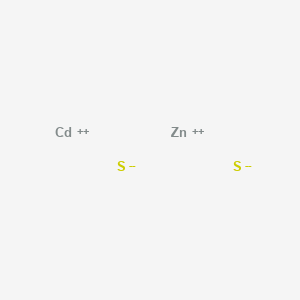
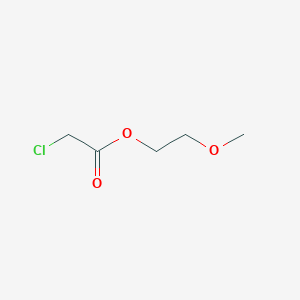
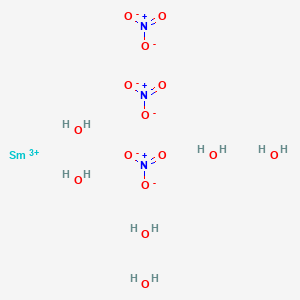
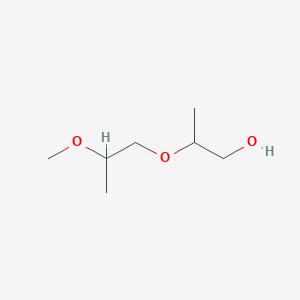
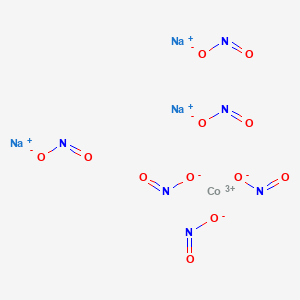

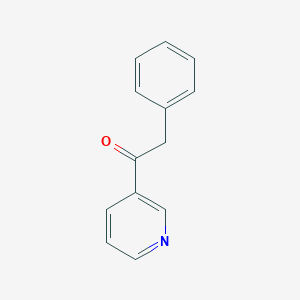


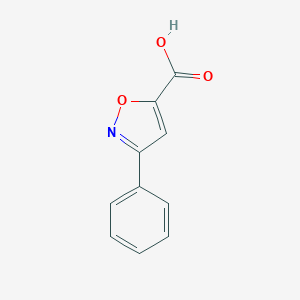
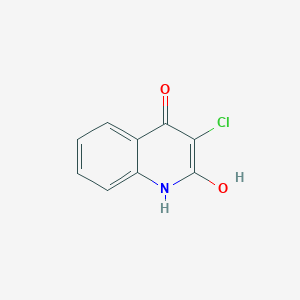
![3-[(E)-2-Phenylethenyl]aniline](/img/structure/B81116.png)
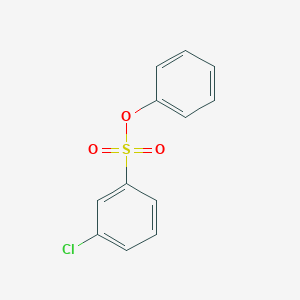
![3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]-](/img/structure/B81119.png)